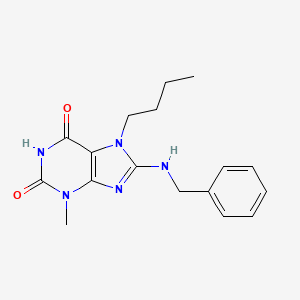

4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide, as seen in the synthesis of 4,6-substituted di-(phenyl) pyrimidin-2-amines . Additionally, the synthesis of N-arylated pyrimidin-4-amine analogues from dichloropyrimidines followed by Suzuki coupling with boronic acids or esters has been reported, which is a cost-effective method . These methods could potentially be adapted for the synthesis of "4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine".

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by spectral analyses such as 1H NMR, 13C NMR, and MS analysis . Single crystal X-ray diffraction is also used to determine the crystal structure, as seen in the study of a potential antibacterial agent with a pyrimidine core . These techniques could be employed to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can include nucleophilic substitution, as demonstrated in the synthesis of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives . The reactivity of the pyrimidine ring allows for various substitutions that can modify the chemical properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the presence of trifluoromethyl groups can affect the electron distribution and chemical reactivity of the compound . Theoretical calculations such as density functional theory (DFT) can be used to predict the molecular electrostatic potential and chemical reactivity . Additionally, the antibacterial activity of pyrimidine derivatives can be assessed through in vitro screening against various bacterial strains .

科学的研究の応用

Synthesis of Trifluoromethylated Analogues : 4-(Trifluoromethyl)pyrimidin-2(1H)-ones undergo reactions with trimethylsilyl cyanide resulting in Michael-like 1,4-conjugate hydrocyanation, leading to the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues and their esters in both racemic and enantiopure forms. The compounds demonstrate intriguing intramolecular interactions, potentially stabilizing sterically unfavourable conformations (Sukach et al., 2015).

Synthesis of N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues : This process, starting from dichloropyrimidines, involves an initial substitution followed by Suzuki coupling with boronic acids or esters, yielding novel pyrimidine derivatives. This methodology is noted for its cost-effectiveness and the production of various novel derivatives confirmed by NMR and MS analysis (Ravi Shankar et al., 2021).

Synthesis of Enantiomeric Pyrimidin-4-Amine Derivatives : Two enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives were synthesized, displaying specific crystalline structures and preliminary bioassay results indicating notable antitumor activity against MCF-7, surpassing gefitinib in efficacy (Gao et al., 2015).

Synthesis of Novel 4-Substitutedamino-5-Trifluoromethyl Pyrido[2,3-d] Pyrimidines : Starting from 2-amino-4-trifluoromethyl-6-substituted nicotinonitriles, novel pyrido[2,3-d]pyrimidines were synthesized and screened for antibacterial activity. The synthesized compounds showcased significant activity against various species of Gram-positive bacteria, with specific compounds demonstrating moderate activity against Gram-negative bacteria (Kanth et al., 2006).

Synthesis of Imidazo[1,2-a]pyrimidine Compounds : Through the condensation of ethyl acetate with methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate, 6-[(Trifluoromethyl)phenyl]-4-hydroxyl-2-aminopyrimidine was prepared. Subsequent cyclization steps yielded novel imidazo[1,2-a]pyrimidine compounds, characterized by 1H NMR and IR (Liu, 2013).

特性

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F3N3O/c1-2-19-12-20-10(13(16,17)18)6-11(21-12)22-9-4-3-7(14)5-8(9)15/h3-6H,2H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNXQSZGTZWFIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2505478.png)

![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2505481.png)

![1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2505493.png)